Tert-butyl 2-(3-aminophenoxy)propanoate
Description
Tert-butyl 2-(3-aminophenoxy)propanoate (CAS: 183180-55-4) is a chiral ester derivative featuring a 3-aminophenoxy substituent attached to a propanoate backbone, with a tert-butyl ester group at the α-position. This compound is synthesized via palladium-catalyzed α-arylation of zinc enolates of esters, achieving a yield of 74% after purification by silica gel chromatography . Key spectroscopic data include $^1$H-NMR signals at δ 1.41 (s, 9H, tert-butyl) and 3.01–3.09 (m, 2H, CH$_2$), and $^{13}$C-NMR resonances at δ 172.6 (ester carbonyl) and 149.9 (aromatic carbons) . The tert-butyl group enhances steric protection of the ester moiety, improving stability during synthetic workflows, while the 3-aminophenoxy group provides a reactive site for further functionalization, such as amide coupling or diazotization .
Properties
IUPAC Name |
tert-butyl 2-(3-aminophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(12(15)17-13(2,3)4)16-11-7-5-6-10(14)8-11/h5-9H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNNKGGWALCKGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)OC1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-aminophenoxy)propanoate typically involves the reaction of tert-butyl 2-bromo-2-(3-aminophenoxy)propanoate with a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-aminophenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated products.
Scientific Research Applications
Tert-butyl 2-(3-aminophenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-aminophenoxy)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Key Observations:
Substituent Position Effects: The 3-aminophenoxy derivative exhibits higher steric accessibility compared to its 4-aminophenyl analog, facilitating nucleophilic reactions at the amine group . The 4-aminophenyl isomer (CAS: 595570-58-4) shows a 4% lower yield (70% vs. 74%), likely due to steric hindrance during aryl coupling steps .
Ester Group Influence: Methyl esters (e.g., methyl (S)-2-(3-aminophenoxy)propanoate) display lower thermal stability than tert-butyl analogs, as evidenced by their faster hydrolysis under acidic conditions . The tert-butyl group in tert-butyl 2-(3-aminophenoxy)propanoate provides $^{13}$C-NMR signals at δ 80.0 (quaternary C) and 34.5 (CH$_3$), absent in methyl esters .
Reactivity and Functionalization
- Amino Group Reactivity: The 3-aminophenoxy moiety in this compound undergoes diazotization to form azide derivatives (e.g., tert-butyl 2-(3-azidophenoxy)propanoate), critical for "click" chemistry applications . In contrast, hydroxyl-substituted analogs (e.g., tert-butyl 2-(3-hydroxyphenyl)propanoate) are typically functionalized via Mitsunobu or SNAr reactions .
- Electron-Withdrawing Groups: Trifluoromethyl-diaziridinyl analogs (e.g., tert-butyl (S)-2-(2-(3-(trifluoromethyl)diaziridin-3-yl)phenoxy)propanoate) exhibit enhanced electrophilicity due to the electron-withdrawing CF$_3$ group, enabling photolabeling studies .
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